Piperlotine A

Description

Overview of Piperlotine A as a Bioactive Natural Product

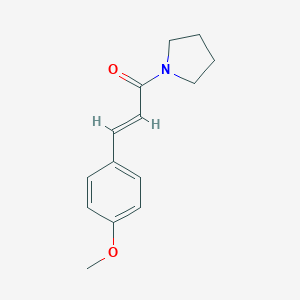

This compound is an amide alkaloid that was first identified and isolated from Piper lolot, a plant belonging to the Piperaceae family. acs.org The isolation was achieved through activity-guided fractionation of a methanolic extract from the plant's leaves, a process that specifically seeks to identify the chemical constituents responsible for observed biological effects. acs.orgnih.gov

Structurally, this compound is characterized by the chemical formula C₁₄H₁₇NO₂. It is one of many secondary metabolites produced by Piper species. scielo.org.mxtandfonline.com As a bioactive natural product, it has been the subject of various pharmacological screenings to determine its potential therapeutic applications. Research has demonstrated that this compound exhibits several biological activities, which are of significant interest to medicinal chemists. acs.orgscielo.org.mxresearchgate.net

Initial studies revealed its potent antiplatelet aggregatory activity. acs.orgnih.gov Subsequent research has expanded the known bioactivities of this compound, uncovering its potential in other areas. For instance, it has shown slight antimycobacterial activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL. scielo.org.mxresearchgate.net It has also been investigated for anti-inflammatory and anticonvulsant properties. scielo.org.mxresearchgate.net

Table 1: Reported Biological Activities of this compound

| Activity | Finding | Reference(s) |

|---|---|---|

| Antiplatelet Aggregation | Potent inhibitory activity against platelet aggregation. acs.orgnih.gov | acs.org, nih.gov |

| Antimycobacterial | Slight activity against Mycobacterium tuberculosis (MIC = 50 µg/mL). scielo.org.mxresearchgate.net | scielo.org.mx, researchgate.net |

| Anti-inflammatory | Investigated as a potential anti-inflammatory agent. scielo.org.mxresearchgate.net | scielo.org.mx, researchgate.net |

| Anticonvulsant | Explored for potential anticonvulsant effects. scielo.org.mxresearchgate.net | scielo.org.mx, researchgate.net |

Significance of this compound within the Piper Amide Class of Alkaloids

This compound belongs to the large and structurally diverse class of natural products known as Piper amide alkaloids, or piperamides. magtechjournal.com These compounds are considered the most significant and characteristic chemical constituents of the Piper genus. magtechjournal.com The defining structural feature of many piperamides, including this compound, is an α,β-unsaturated amide moiety. tandfonline.com This core structure is typically linked to a basic amino group, which for this compound is a pyrrolidine ring. tandfonline.commagtechjournal.com

The Piper amide class is renowned for a broad spectrum of biological activities, making its members valuable subjects for research in medicine and agriculture. researchgate.net The most famous member of this class is piperine, the compound responsible for the pungency of black pepper. researchgate.netnih.gov Like this compound, many other piperamides have been isolated and studied for their potential pharmacological uses. tandfonline.comresearchgate.net The significance of this compound lies in its contribution to the chemical diversity of this class and as another example of a bioactive scaffold that can be studied and potentially modified.

Table 2: Comparison of this compound with Other Piper Amides

| Compound | Source Example | Key Bioactivity |

|---|---|---|

| This compound | Piper lolot | Antiplatelet aggregation acs.org |

| Piperine | Piper nigrum | Bioavailability enhancement, anti-inflammatory nih.gov |

| Piperlotine C | Piper lolot | Antiplatelet aggregation glpbio.com |

| Pellitorine | Piper nigrum | Insecticidal, cytotoxic tandfonline.com |

| Sarmentine | Piper sarmentosum | Antiplatelet aggregation acs.org |

Current Landscape and Research Trajectory of this compound Studies

The research landscape for this compound and related compounds has evolved from initial isolation and characterization to more complex investigations into their synthesis and potential applications. A significant area of current research focuses on developing efficient and sustainable methods to synthesize these natural products. tandfonline.comresearchgate.net Traditional synthesis routes often involve hazardous reagents and anhydrous conditions. researchgate.netfigshare.com More recently, "green chemistry" approaches, such as solvent-free mechanosynthesis using the Horner-Wadsworth-Emmons (HWE) reaction, have been successfully developed for this compound and its derivatives. scielo.org.mxtandfonline.com These greener methods provide the compound in moderate to good yields, making it more accessible for extensive pharmacological testing. tandfonline.comfigshare.com

Another key aspect of the current research trajectory is the use of computational tools in medicinal chemistry. Chemoinformatic analyses and prediction databases are being employed to forecast the potential biological activities of piperlotines. tandfonline.comfigshare.com Such studies have suggested that compounds like this compound could be potential therapeutic agents for conditions such as arthritis or cancer, thereby guiding the direction of future laboratory research. tandfonline.comresearchgate.net

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEDISZKFNNREA-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Piperlotine a

Total Synthesis Approaches for Piperlotine A

The total synthesis of this compound and its analogues has been approached through several innovative methods, with a notable emphasis on green chemistry principles and stereoselectivity. The core of these syntheses often revolves around the creation of the crucial α,β-unsaturated amide moiety. tandfonline.com

Mechanochemical Synthesis of this compound

A green and efficient method for the synthesis of this compound involves mechanochemistry, a solvent-free approach that relies on mechanical force to initiate chemical reactions. tandfonline.comresearchgate.net This technique has been successfully applied using a Horner-Wadsworth-Emmons (HWE) reaction. tandfonline.comscielo.org.mx The process involves grinding a mixture of a β-amidophosphonate intermediate, an aromatic aldehyde, and potassium carbonate (K2CO3) in a mortar and pestle. researchgate.netscielo.org.mx

This solvent-free method offers several advantages, including shorter reaction times, operational simplicity, and moderate to good yields (ranging from 46-77%). tandfonline.comresearchgate.net The reaction is performed in an open atmosphere, eliminating the need for anhydrous media or hazardous reagents often associated with traditional solution-phase syntheses. tandfonline.comtandfonline.com

| Reactants | Conditions | Yield (%) | Reference |

| β-amidophosphonate, Aromatic aldehyde, K2CO3 | Grinding, Solvent-free, 30 min | 70-88 | scielo.org.mx |

| β-amidophosphonate, Aromatic aldehyde, K2CO3 | Grinding, Solvent-free | 46-77 | tandfonline.comresearchgate.net |

Application of Horner-Wadsworth-Emmons Reaction in this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of this compound and its derivatives. tandfonline.comscielo.org.mx This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde to form an alkene. wikipedia.org In the context of this compound synthesis, a β-amidophosphonate is deprotonated to form a carbanion, which then undergoes a nucleophilic addition to an aromatic aldehyde. tandfonline.comscielo.org.mx

The key intermediate, a β-amidophosphonate, can be prepared from N-(bromoacetyl)pyrrolidine and triethyl phosphite via a Michaelis-Arbuzov reaction. tandfonline.com The subsequent HWE reaction can be carried out under both solution-phase and solvent-free mechanochemical conditions. tandfonline.comresearchgate.net The solution-phase method typically involves refluxing the reactants in a solvent like acetonitrile (CH3CN). tandfonline.com However, the mechanochemical approach has been shown to be a greener and often more efficient alternative. tandfonline.com

Stereoselective Synthetic Routes to this compound (e.g., (E)-diastereomer synthesis)

A significant advantage of the Horner-Wadsworth-Emmons reaction in the synthesis of this compound is its high stereoselectivity, exclusively yielding the (E)-diastereomer. scielo.org.mxresearchgate.net This stereochemical outcome is attributed to the thermodynamic control of the reaction, which favors the formation of the more stable trans-alkene. tandfonline.comresearchgate.netwikipedia.org The highly stabilized carbanion intermediate plays a crucial role in directing this stereoselectivity. tandfonline.com

The exclusive formation of the (E)-isomer is a consistent observation in both solution-phase and mechanochemical HWE approaches to this compound synthesis. researchgate.netresearchgate.net This inherent selectivity simplifies the purification process and ensures the production of a single, well-defined stereoisomer, which is critical for its potential applications. scielo.org.mx

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound serves as a template for the design and synthesis of new derivatives and analogues, with the goal of exploring structure-activity relationships.

Strategies for Chemical Modification of this compound Skeleton

Chemical modification strategies for the this compound skeleton primarily focus on introducing diverse substituents onto the aromatic ring. This allows for the investigation of how electronic effects influence the molecule's properties. Modifications have included the introduction of both electron-donating groups (EDG), such as methoxy (-OCH3), and electron-withdrawing groups (EWG), like nitro (-NO2) and trifluoromethyl (-CF3). scielo.org.mx

These modifications are typically achieved by using appropriately substituted aromatic aldehydes in the Horner-Wadsworth-Emmons reaction. scielo.org.mx This modular approach allows for the systematic variation of the aromatic portion of the molecule while keeping the α,β-unsaturated amide core intact. The goal of these modifications is to create a library of compounds that can be screened for various biological activities. scielo.org.mxresearchgate.net

Synthesis of Novel α,β-Unsaturated Amide Analogues of this compound

The synthesis of novel α,β-unsaturated amide analogues of this compound follows the same successful Horner-Wadsworth-Emmons methodology. tandfonline.comscielo.org.mx By employing a variety of aromatic aldehydes, a range of analogues can be prepared. scielo.org.mx For instance, the reaction of the key β-amidophosphonate intermediate with 4-nitrobenzaldehyde or 4-trifluoromethylbenzaldehyde yields the corresponding α,β-unsaturated amide analogues. scielo.org.mx

These synthetic efforts have expanded the chemical space around the this compound scaffold, providing a series of related compounds for further investigation. The straightforward and efficient nature of the HWE reaction facilitates the generation of these novel analogues in good yields. scielo.org.mx

| Aldehyde Reactant | Product | Yield (%) | Reference |

| 4-nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one | 88 | scielo.org.mx |

| 4-trifluoromethylbenzaldehyde | (E)-3-(4-(trifluoromethyl)phenyl)-1-(piperidin-1-yl)prop-2-en-1-one | 70 | scielo.org.mx |

Biological Activities and Pharmacological Potential of Piperlotine a

Anti-inflammatory Efficacy of Piperlotine A

This compound has been identified as a compound with significant anti-inflammatory capabilities, demonstrated through various preclinical evaluations. These studies have explored its effects in living organisms and delved into the cellular and molecular pathways it influences.

In vivo Anti-inflammatory Activity in Acute Inflammation Models (e.g., Carrageenan-Induced Edema, TPA Model)

The anti-inflammatory effect of this compound has been confirmed in established animal models of acute inflammation. scielo.org.mx In the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, this compound showed a 32.21% inhibition of edema. scielo.org.mxmdpi.com This model induces a reproducible and acute inflammatory response. mdpi.com The compound's efficacy was also tested in the 12-O-tetradecanoylphorbol-13-acetate (TPA) induced mouse ear edema model, another key assay for acute inflammation. scielo.org.mxresearchgate.net In this topical model, this compound also demonstrated anti-inflammatory properties. scielo.org.mx

Cellular and Molecular Bases of this compound's Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to modulate key molecules in the inflammatory process. While direct studies on this compound's specific molecular targets are part of ongoing research, related compounds in the Piper genus are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are critical for producing pro-inflammatory mediators like nitric oxide and prostaglandins. The inhibition of such pathways is a common mechanism for the anti-inflammatory effects observed in this class of compounds.

Comparative Anti-inflammatory Activity with Reference Compounds (e.g., Indomethacin)

In comparative studies, the anti-inflammatory activity of this compound has been evaluated against standard anti-inflammatory drugs. In the TPA-induced ear edema model, its activity was compared with indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). scielo.org.mx While some synthetic derivatives of piperlotine showed activity comparable or even higher than indomethacin, this compound itself exhibited lower edema inhibition in the carrageenan model compared to the indomethacin control. scielo.org.mx For instance, one study noted that indomethacin achieved a 60.32% inhibition in the TPA model, serving as the benchmark for comparison. scielo.org.mx

Anticancer and Cytotoxic Properties of this compound

In addition to its anti-inflammatory actions, this compound has shown potential as an anticancer agent. Its ability to induce cytotoxicity and interfere with the proliferation of cancer cells has been a subject of scientific investigation.

In vitro Cytotoxicity and Antiproliferative Effects of this compound on Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various human cancer cell lines in laboratory settings. The effectiveness of a cytotoxic compound is often measured by its IC50 value, which is the concentration required to inhibit 50% of cell growth. While specific IC50 values for this compound on many common cell lines were not detailed in the available research, studies on structurally related compounds like piperine and piperlongumine show potent activity. nih.govnih.gov For example, piperine has been shown to inhibit the growth of melanoma cells and various other cancer cell types. frontiersin.orgmdpi.com

Table 1: In vitro Cytotoxicity of this compound and Related Compounds Note: Specific IC50 values for this compound on the listed cell lines were not available in the searched literature. Data for related compounds or different cell lines are provided for context where available.

| Compound | Cell Line | Cancer Type | IC50 |

| This compound derivative (unspecified) | MTb H37Rv | Tuberculosis | 50 µg/mL researchgate.net |

| Piperine | HeLa | Cervical | Not Specified mdpi.com |

| Piperine | SKMEL-28 | Melanoma | Not Specified mdpi.com |

| Piperlongumine | MCF-7 | Breast | < 20 µM nih.gov |

Modulation of Cell Cycle Progression by this compound

The antiproliferative activity of compounds like this compound is often linked to their ability to disrupt the cancer cell cycle. Related alkaloids, such as piperine and piperlongumine, have been shown to induce cell cycle arrest, a process that stops cancer cells from dividing and proliferating. nih.govfrontiersin.org For instance, piperine can arrest cancer cells at different phases, including the G1, G1/S, or G2/M phase, depending on the cell type. frontiersin.orgmdpi.com In head and neck cancer cells, piperine was found to cause cell cycle arrest in the G2/M and S phases. nih.gov Similarly, piperlongumine induced G2/M phase cell cycle arrest in breast cancer cells. nih.gov This interference with the cell cycle is a key mechanism contributing to their anticancer effects.

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

Programmed cell death, or apoptosis, is a crucial physiological process for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. nih.govscielo.org This process is characterized by specific biochemical and morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. wikipedia.orgclevelandclinic.org Apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals via death receptors like Fas, and the intrinsic pathway, which is activated by cellular stress and involves the mitochondria. wikipedia.orgnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. nih.gov

Currently, there is a lack of specific research findings in the scientific literature detailing the direct effects of this compound on the induction of apoptosis or its interaction with programmed cell death pathways. While the general mechanisms of apoptosis are well-understood, studies investigating whether this compound can trigger these pathways in various cell types are not available.

Impact of this compound on Cancer Cell Migration, Invasion, and Angiogenesis

The progression of cancer involves several key processes, including the migration and invasion of tumor cells into surrounding tissues and the formation of new blood vessels, known as angiogenesis, to supply the tumor with nutrients. nih.govmdpi.com Cell migration is facilitated by changes in cell-to-cell adhesion and remodeling of the extracellular matrix. nih.gov Angiogenesis is a critical step for tumor growth and metastasis, often driven by factors such as Vascular Endothelial Growth Factor (VEGF). mdpi.comjcancer.orgmdpi.com

Specific studies on the impact of this compound on the processes of cancer cell migration, invasion, and angiogenesis are not present in the available scientific literature. Consequently, there is no direct evidence to describe its potential role as an inhibitor or promoter of these critical aspects of cancer metastasis.

Antimicrobial and Antimycobacterial Activity of this compound

This compound has been evaluated for its potential antimicrobial properties, with a particular focus on its activity against mycobacteria.

Research has shown that this compound exhibits activity against Mycobacterium tuberculosis. Specifically, in tests against the H37Rv strain of M. tuberculosis, this compound demonstrated a slight antimycobacterial effect. scielo.org.mxresearchgate.net The activity was determined using the microplate Alamar Blue Assay (MABA). scielo.org.mx

The minimum inhibitory concentration (MIC) for this compound was recorded at 50 µg/mL. scielo.org.mxresearchgate.netresearchgate.netresearchgate.net While demonstrating activity, this was considered slight when compared to first-line antituberculosis drugs like isoniazid and rifampicin, which have MIC values below 1 µg/mL. scielo.org.mx However, its activity is comparable to other structurally related α,β-unsaturated amides from Piper species. scielo.org.mx

| Compound | Target Strain | Reported MIC |

| This compound | Mycobacterium tuberculosis H37Rv | 50 µg/mL scielo.org.mxresearchgate.net |

| Isoniazid | Mycobacterium tuberculosis H37Rv | < 1 µg/mL scielo.org.mx |

| Rifampicin | Mycobacterium tuberculosis H37Rv | < 1 µg/mL scielo.org.mx |

This table presents the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv in comparison to standard antitubercular drugs.

There is a scientific basis for exploring the synergistic potential of piper-derived amides with existing antimycobacterial drugs. Studies on other α,β-unsaturated amides, such as cinnamic acid amide derivatives and piperine, have reported synergistic activity when combined with drugs like isoniazid or rifampicin. scielo.org.mxnih.govnih.gov For instance, piperine has been shown to enhance the effectiveness of rifampicin and tetracycline against certain bacteria. nih.gov

While direct studies on the synergistic effects of this compound with established antitubercular agents have not been reported, researchers suggest that the piperlotines synthesized in their work could potentially be used in combination with classical treatments for M. tuberculosis strains. scielo.org.mx This points to a potential area for future investigation to enhance the efficacy of current tuberculosis therapies. scielo.org.mx

Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Antiplatelet Aggregation Activity of this compound

One of the most potent biological activities identified for this compound is its ability to inhibit platelet aggregation. medchemexpress.combiocat.combioscience.co.uk This compound was isolated from the leaves of Piper lolot following activity-guided fractionation of a methanolic extract that showed strong inhibitory effects on platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF). acs.orgnih.gov

Subsequent testing of the isolated compounds confirmed that this compound is a potent inhibitor of rabbit platelet aggregation. acs.org This significant antiplatelet activity has been consistently noted in multiple studies, highlighting its potential in the context of cardiovascular research. researchgate.netmedchemexpress.comacs.org

| Compound | Source | Biological Activity |

| This compound | Piper lolot | Potent antiplatelet aggregation activity medchemexpress.comacs.orgnih.gov |

This table summarizes the notable antiplatelet aggregation activity of this compound.

Exploration of Other Biological Activities of this compound

Beyond its antimycobacterial and antiplatelet effects, the broader pharmacological potential of this compound and related compounds has been a subject of interest. Pharmacological activities such as anticonvulsant and anti-inflammatory effects have been explored for the piperlotine class of compounds. researchgate.net

In a study evaluating several piperlotines for in vivo anti-inflammatory activity, derivatives designated as 2 and 6 showed excellent results. scielo.org.mxresearchgate.net While this compound was tested in this context, it was the other derivatives that were highlighted for their significant anti-inflammatory properties, suggesting that specific structural features influence this particular activity. scielo.org.mx

Molecular Mechanisms and Signaling Pathways Mediated by Piperlotine a

Identification of Direct Molecular Targets of Piperlotine A

The initial steps in elucidating the pharmacological profile of this compound involve identifying its direct molecular targets. Computational and predictive studies have offered preliminary insights into these interactions.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for the degradation of extracellular matrix components. kuleuven.bescbt.com Overexpression of MMP-9, in particular, is associated with various pathological conditions, including inflammation and cancer metastasis. kuleuven.benih.govmdpi.com

Computational studies using PASS (Prediction of Activity Spectra for Substances) have predicted that piperlotine-like amides are potential inhibitors of Matrix Metalloproteinase-9 (MMP-9) expression. scielo.org.mxscielo.org.mx Specifically, this compound and its derivatives showed promising probability scores for this activity. scielo.org.mx This predicted inhibitory action on MMP-9 suggests a potential mechanism by which this compound may exert anti-inflammatory effects, as MMP-9 is known to mediate leukocyte migration during inflammation. nih.gov The inhibition of MMP-9 can suppress the proliferation, invasion, and migration of cells, highlighting a significant therapeutic target. mdpi.com

| Compound | Probability of being active (Pa) as MMP-9 Expression Inhibitor | Probability of being inactive (Pi) |

|---|---|---|

| This compound | 0.795 | 0.005 |

| Piperlotine C | 0.820 | 0.004 |

| Derivative 1 | 0.795 | 0.005 |

| Derivative 2 | 0.795 | 0.005 |

| Derivative 5 | 0.618 | 0.021 |

| Derivative 6 | 0.710 | 0.010 |

Modulation of Intracellular Signaling Cascades by this compound

Beyond direct targets, this compound is predicted to modulate complex intracellular signaling cascades that are central to the cellular response to inflammatory stimuli.

Pro-inflammatory cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), are key mediators of inflammation, produced by immune cells like macrophages and T-cells. thermofisher.comabcam.com These molecules are crucial for orchestrating the immune response against pathogens. thermofisher.com

Research into piperlotine-like amides has indicated their potential to act as inhibitors of TNF expression. scielo.org.mx Furthermore, studies on the related compound Piperlotine D have shown it effectively reduces the production of pro-inflammatory mediators at a molecular level by inhibiting specific enzyme pathways associated with inflammation. biosynth.com While direct evidence for this compound is still emerging, the activity of these closely related compounds suggests a similar capacity to modulate the expression of key pro-inflammatory cytokines, which are pivotal in the inflammatory response. nih.gov

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.govscienceopen.com The three major MAPK families are ERK, JNK, and p38. nih.gov These pathways are activated by various extracellular stimuli and play a significant role in inflammation. frontiersin.org

Direct studies on this compound's effect on MAPK pathways are limited; however, research on the structurally similar alkaloid, piperine, provides valuable insights. Piperine has been shown to modulate the expression of ERK and p38 in head and neck cancer cell lines. mdpi.comnih.gov The inhibition of ERK and p38 expression by piperine suggests that it can regulate signaling pathways associated with inflammation and cancer. mdpi.com Given the structural similarities, it is plausible that this compound may exert its biological effects through similar interactions with the MAPK signaling cascades, although this requires direct experimental verification.

Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen. wikipedia.org While they play a role in cellular signaling and host defense, excessive ROS generation leads to oxidative stress, which can damage lipids, proteins, and DNA. wikipedia.orgsmw.ch

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates immune and inflammatory responses. nih.govfrontiersin.orgdovepress.com The NF-κB signaling pathway can be activated by inflammatory stimuli, leading to the transcription of numerous genes involved in inflammation. nih.gov

There is currently a lack of direct research on the interaction between this compound and the NF-κB pathway. However, extensive research on piperine has demonstrated its ability to regulate several crucial signaling pathways, including NF-κB. nih.gov Pathogens often target the NF-κB pathway to interfere with the host's immune response. nih.gov The activation of NF-κB is a central event in inflammation, and its inhibition is a key target for anti-inflammatory drug development. dovepress.comelifesciences.org The established role of piperine as an NF-κB regulator suggests that this compound might share this mechanism, a hypothesis that warrants further investigation to fully understand its anti-inflammatory potential.

Research Findings on this compound and Apoptotic Pathways Remain Elusive

Despite a thorough review of scientific literature, specific research detailing the effects of the chemical compound this compound on cell survival and apoptotic pathways, including the roles of caspases, Bcl-2, and Bax, is not currently available.

Initial investigations into the broader class of compounds known as piperlotines, isolated from the Piper genus, suggest potential cytotoxic and anticancer properties. Some chemoinformatic analyses have predicted that piperlotines could serve as therapeutic agents in cancer treatment. However, these predictions are based on computational models and have not been substantiated by experimental data specifically for this compound's interaction with apoptotic mechanisms.

Apoptosis is a crucial process of programmed cell death essential for normal tissue development and homeostasis. It is intricately regulated by a variety of signaling molecules. Key players in this process include the Bcl-2 family of proteins, which consists of both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio between these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio typically pushes a cell towards apoptosis.

This process culminates in the activation of a cascade of cysteine proteases known as caspases. Initiator caspases, such as caspase-9, are activated by apoptotic signals and in turn activate executioner caspases, like caspase-3. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving essential cellular proteins.

While extensive research has been conducted on other compounds from the Piper genus, such as piperine and piperlongumine, which have been shown to induce apoptosis through modulation of the Bcl-2 family proteins and activation of caspases, similar studies on this compound are absent from the current body of scientific literature.

Therefore, a detailed account of the molecular mechanisms and signaling pathways mediated by this compound, specifically its effects on cell survival and the apoptotic machinery involving caspases, Bcl-2, and Bax, cannot be provided at this time. Further experimental research is required to elucidate the specific biological activities of this compound and its potential role in modulating apoptotic pathways.

Unlocking the Anti-inflammatory Potential of this compound: A Deep Dive into Structure-Activity Relationships

The intricate dance between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. In the quest for novel anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds, with this compound, an amide alkaloid, emerging as a promising candidate. This article delves into the scientific exploration of this compound's structure-activity relationship (SAR), dissecting how its chemical architecture influences its therapeutic potential. We will explore the impact of modifying its aromatic components, the crucial role of its core structure, and the power of computational tools in predicting and understanding its activity.

Preclinical Pharmacological Research and Drug Development Insights for Piperlotine a

In vivo Efficacy Studies of Piperlotine A in Disease Models

Preclinical studies have begun to shed light on the therapeutic potential of this compound in various disease contexts, particularly in the realms of inflammation and infectious diseases.

Research has demonstrated that this compound exhibits anti-inflammatory properties. In a study evaluating various α,β-unsaturated amides, this compound was tested in a carrageenan-induced acute inflammation model in mice. scielo.org.mx While some synthetic derivatives showed significant edema inhibition, this compound itself displayed low anti-inflammatory activity in this particular model. scielo.org.mx The structure-activity relationship studies indicated that the presence of electron-donating groups, such as the methoxy group in this compound, contributed to this lower efficacy compared to derivatives with electron-withdrawing groups. scielo.org.mx

Another significant area of investigation has been the antimycobacterial activity of this compound. It has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis. researchgate.net In these studies, this compound demonstrated a slight antimycobacterial effect against the H37Rv strain of M. tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL. scielo.org.mxresearchgate.net This activity, while modest, suggests that the piperlotine scaffold could serve as a template for the development of more potent antitubercular agents. researchgate.netresearchgate.net

Table 1: In vivo Anti-inflammatory Activity of this compound

| Model | Compound | Edema Inhibition (%) | Source |

|---|---|---|---|

| Carrageenan-induced mouse paw edema | This compound | Low | scielo.org.mx |

| Carrageenan-induced mouse paw edema | Indomethacin (Control) | High | scielo.org.mx |

Drug Metabolism and Pharmacokinetics (DMPK) Research on this compound

The study of drug metabolism and pharmacokinetics (DMPK) is crucial for understanding how a potential drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov While specific DMPK data for this compound is limited, research on related piperidine alkaloids, such as piperine, provides valuable insights into the potential behavior of this class of compounds.

Studies on other piperidine derivatives have shown rapid absorption following oral administration and fast distribution into various tissues, including the heart, lungs, liver, and kidneys. nih.gov The distribution pattern is influenced by the compound's physicochemical properties, such as lipophilicity and plasma protein binding. nih.gov For instance, some piperidine-containing drugs exhibit high affinity for lung and heart tissues. nih.gov

Direct research on the metabolic pathways and biotransformation of this compound is scarce. However, studies on other Piper amides and piperidine-containing compounds offer a predictive framework. The liver is the primary site of metabolism for many such compounds, with cytochrome P450 (CYP) enzymes playing a key role. d-nb.infoacs.org

For piperine, the major metabolic reactions include demethylation and oxidation of the methylenedioxy group. nih.govd-nb.info In vitro studies using liver microsomes from various species have identified several metabolites of piperine. nih.gov It is plausible that this compound undergoes similar metabolic transformations. The amide bond in piperine-type amides can also be subject to hydrolysis. semanticscholar.org

For many drugs containing a 4-aminopiperidine moiety, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4. acs.orgnih.gov Other potential biotransformation reactions for alicyclic amines include ring α-oxidation to lactams and N-oxidation. acs.org

There is no specific information available on the excretion kinetics of this compound. For the related compound piperine, it is known to have a relatively long elimination half-life in humans. nih.gov The metabolites of piperine are excreted from the body, though details on their biliary excretion are still a subject of research. nih.gov Generally, the kidneys are the primary organ for the excretion of drug metabolites. slideshare.net The conversion of lipophilic compounds into more hydrophilic products through metabolism facilitates their renal excretion. nih.gov

Investigation of Metabolic Pathways and Biotransformation of this compound

Toxicological Assessments of this compound in Preclinical Models

Toxicological studies are essential to determine the safety profile of a new drug candidate before it can be considered for human trials. frontiersin.org While comprehensive toxicological data for this compound is not available, some inferences can be drawn from studies on related compounds and extracts from the Piper genus.

In the study that evaluated the anti-inflammatory activity of this compound, no signs of toxicity were reported in the animal models used. scielo.org.mx Similarly, studies on extracts from other Piper species, such as Piper aduncum, have indicated a reasonable lack of acute toxicity at certain doses. researchgate.net For instance, an ethanol extract of P. aduncum did not show signs of toxicity or DNA damage in preclinical assays. researchgate.net However, it is important to note that the toxicity can vary significantly between different species and compounds within the Piper genus. up.ac.pa

General toxicological concerns for piperidine alkaloids can include effects on the nervous system and liver. researchgate.netresearchgate.net High concentrations of piperidine itself can cause irritation, central nervous system toxicity, and respiratory issues in animal models. nih.gov Therefore, a thorough toxicological evaluation of this compound would be necessary to establish its safety profile.

Therapeutic Potential and Future Directions in Piperlotine a Research

Piperlotine A as a Lead Compound for Novel Drug Discovery

In the field of drug discovery, a lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.orglibretexts.org Its structure can be modified to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.orglibretexts.org Natural products, with their inherent structural diversity, have long been a valuable source of such lead compounds. nih.gov

This compound, an α,β-unsaturated amide isolated from various Piper species, has emerged as a significant lead compound in medicinal chemistry. scielo.org.mxresearchgate.netscispace.com It belongs to a class of natural products that have shown a wide array of biological activities, including antibacterial, cytotoxic, and anticoagulant effects. researchgate.nettandfonline.com The therapeutic potential of piperlotines has been partially explored, revealing activities such as antiplatelet aggregation and anticonvulsant effects, though many of their pharmacological applications remain underexplored. scielo.org.mxresearchgate.net

The structural backbone of this compound, featuring an α,β-unsaturated amide moiety, makes it a promising scaffold for chemical modification. researchgate.nettandfonline.com Its demonstrated bioactivity provides a strong foundation for its use as a template in the rational design of new therapeutic agents. researchgate.net For instance, chemoinformatic analyses have predicted that this compound and its derivatives could serve as potential treatments for conditions like arthritis and cancer, highlighting its value as a lead for further development. researchgate.nettandfonline.com

Strategies for Lead Optimization and Derivatization of this compound for Enhanced Efficacy

A primary strategy involves the chemical synthesis of analogues and derivatives to establish structure-activity relationships (SAR). libretexts.org SAR studies are crucial for understanding how specific structural features influence biological activity. For this compound, research has shown that modifications to the aromatic ring are a strong determinant of its anti-inflammatory activity. scielo.org.mx For example, the presence and number of methoxy groups (electron-donating groups) on the phenyl ring influence the compound's potency. scielo.org.mx Studies on a series of piperlotine derivatives revealed that increased lipophilicity could lead to better skin absorption and higher anti-inflammatory effects in topical applications. scielo.org.mx

Table 1: Structure-Activity Relationship (SAR) Insights for Piperlotine Derivatives' Anti-inflammatory Activity

| Structural Modification | Observed Effect on Anti-inflammatory Activity | Reference |

| Presence of Methoxy Groups (EDG) | Low edema inhibition compared to derivatives with other groups. Potency increased with the number of methoxy groups (Piperlotine C > Compound 1 > this compound). | scielo.org.mx |

| Increased Lipophilicity | Resulted in better absorption through mouse skin and higher edema inhibition in topical models. | scielo.org.mx |

| Presence of Nitro Group | The nitro derivative was the least active in the series tested for edema inhibition. | scielo.org.mx |

Identification of Novel Biological Functions and Molecular Targets for this compound

A key aspect of expanding the therapeutic utility of a lead compound is the identification of new biological activities and the specific molecular targets through which it exerts its effects. dntb.gov.uanih.gov While this compound was initially recognized for activities like antiplatelet aggregation, recent research has begun to uncover new functions and predict its molecular interactions. researchgate.net

Chemoinformatic predictions have been instrumental in guiding this discovery process. Computational analysis has suggested that this compound and its derivatives are potential therapeutic agents for cancer and rheumatoid arthritis. researchgate.net This prediction is based on their potential to act as inhibitors of Matrix Metalloproteinase-9 (MMP-9) expression. researchgate.net MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer invasion and joint destruction in arthritis. Therefore, MMP-9 represents a significant molecular target for this compound.

Beyond this, research has confirmed in vivo anti-inflammatory properties for piperlotine derivatives for the first time. scielo.org.mxresearchgate.net Additionally, this compound has demonstrated slight antimycobacterial activity against Mycobacterium tuberculosis, suggesting it could serve as a template for developing new anti-tubercular agents, potentially for use in combination therapies. scielo.org.mxresearchgate.net The identification of these activities opens up new avenues for research into its mechanisms of action and its potential application in treating inflammatory diseases and tuberculosis. researchgate.net

Table 2: Predicted Biological Activity and Molecular Targets for this compound and Derivatives

| Compound | Predicted Activity | Probability (Pa) | Reference |

| This compound (3a) | MMP9 expression inhibitor | 0.805 | researchgate.net |

| Derivative (3b) | MMP9 expression inhibitor | 0.820 | researchgate.net |

| Piperlotine C (3c) | MMP9 expression inhibitor | 0.791 | researchgate.net |

Development of Advanced Analytical Methodologies for this compound Quantification and Characterization

The development of robust and validated analytical methods is essential for the characterization and quantification of lead compounds in various matrices, from crude plant extracts to biological samples. ikm.org.myresearchgate.net For this compound and related amides, several advanced analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. ufrgs.br Methods using HPLC with UV detection have been developed and validated for quantifying structurally similar piper amides, like piperine. ufrgs.br These methods are valued for their specificity, linearity, precision, and accuracy, making them suitable for quality control and content determination in formulations like nanoemulsions. ufrgs.br A typical HPLC setup involves a C18 column with a mobile phase such as a methanol-water mixture, and UV detection at a wavelength appropriate for the compound's chromophore (e.g., 343 nm for piperine). ufrgs.br Such methods can be adapted for the quantification of this compound.

For more comprehensive profiling and structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. mdpi.com High-resolution tandem LC-MS, often combined with molecular networking platforms like the Global Natural Products Social Molecular Networking (GNPS), allows for the rapid dereplication and identification of numerous phytochemicals, including various amide alkaloids, from complex plant extracts. ikm.org.my Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for the definitive structural elucidation of isolated compounds like this compound. mdpi.comresearchgate.net The development of these analytical workflows, particularly those based on Quality by Design (QbD) principles, ensures the creation of precise and reliable methods for phytocompound quantification. researchgate.net

Addressing Current Research Gaps and Challenges in this compound Investigation

Despite its promise, the investigation of this compound faces several research gaps and challenges that need to be addressed to fully realize its therapeutic potential. sissa.it

A significant gap is that the pharmacological applications of piperlotines remain largely underexplored. researchgate.net While activities like anti-inflammatory and slight antimycobacterial effects have been identified, a systematic, broad-based screening of this compound against a wider range of biological targets is needed. scielo.org.mxresearchgate.net Most of the current understanding is based on in vitro or predictive studies, with a clear need for more extensive in vivo testing to validate these findings and understand the compound's behavior in a whole organism. researchgate.net

Another challenge lies in elucidating the precise mechanisms of action for its observed biological effects. For example, while it is predicted to inhibit MMP-9 expression, the upstream signaling pathways it modulates are not fully known. researchgate.net A deeper understanding of its molecular interactions is necessary for rational drug design and optimization. nih.gov

From a chemical perspective, while greener synthesis methods are being developed, challenges may remain in scaling up production for extensive preclinical and potential clinical studies. researchgate.nettandfonline.comnuvisan.com Furthermore, the complexity of plant extracts makes the isolation and purification of this compound in large quantities a potential bottleneck.

Finally, as with any natural product lead, optimizing its drug-like properties (e.g., solubility, metabolic stability, bioavailability) while retaining potency and minimizing off-target effects is a major hurdle in medicinal chemistry that requires iterative design-make-test-analyze cycles. nuvisan.comnih.gov Addressing these gaps and challenges through interdisciplinary research will be crucial for advancing this compound from a promising lead compound to a clinically viable therapeutic agent. ndss-symposium.orgresearchgate.net

Q & A

How to formulate a PICOT question for preclinical studies on this compound’s efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.